Coniferin

概要

説明

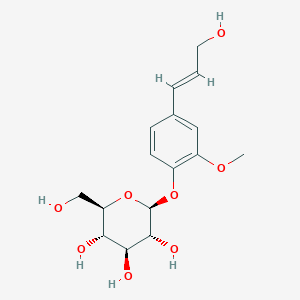

Coniferin (coniferyl β-D-glucopyranoside) is a phenylpropanoid glycoside and a key monolignol glucoside involved in lignin biosynthesis. Its structure consists of a coniferyl alcohol moiety (a guaiacyl-type unit with one methoxy group at C3) linked to a glucose residue via a β-glycosidic bond at C4 . ¹³C-NMR data confirm its structure: δC 56.64 (OCH3), 63.73 (C3'), 102.61 (C1'' of glucose), and 78.18 (C5'') . This compound is stored in vacuoles of differentiating xylem tracheids and serves as a lignin precursor, transported to cell walls for polymerization .

準備方法

Synthetic Routes and Reaction Conditions: Coniferin can be synthesized from glucose and coniferyl alcohol. The preparation involves the enzymatic glycosylation of coniferyl alcohol using β-glucosidase. The reaction typically occurs in an aqueous medium at a controlled pH and temperature to ensure optimal enzyme activity .

Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, particularly from the cambial sap of coniferous trees. The extraction process includes the use of solvents and subsequent purification steps such as crystallization and chromatography to obtain pure this compound .

化学反応の分析

Types of Reactions: Coniferin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form coniferyl aldehyde and coniferyl alcohol.

Hydrolysis: Enzymatic hydrolysis by β-glucosidase results in the cleavage of this compound into glucose and coniferyl alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: β-glucosidase is the primary enzyme used for hydrolysis, typically in an aqueous buffer solution at a neutral pH.

Major Products:

Oxidation: Coniferyl aldehyde and coniferyl alcohol.

Hydrolysis: Glucose and coniferyl alcohol.

科学的研究の応用

Chemical Properties and Biological Role

Coniferin (CHO) serves as a precursor in the biosynthesis of lignin, a crucial structural polymer in plants. It plays an essential role in plant metabolism and is involved in the lignification process, which strengthens plant cell walls and contributes to their resilience against pathogens and environmental stresses .

Antimicrobial Properties

This compound exhibits antimicrobial activity, making it a candidate for developing natural preservatives and antimicrobial agents. Research indicates that compounds derived from conifers can inhibit the growth of various pathogens, including bacteria and fungi .

Antioxidant Effects

Studies have highlighted the antioxidant properties of this compound, which can mitigate oxidative stress in biological systems. This effect is crucial for potential applications in preventing chronic diseases linked to oxidative damage, such as cancer and cardiovascular diseases .

Cancer Research

The role of this compound in cancer research is gaining attention due to its ability to inhibit tumor growth in vitro. Its mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis . Further studies are needed to elucidate its efficacy in vivo.

Food Industry

This compound can be utilized as a natural food preservative due to its antimicrobial properties. Additionally, it may serve as a functional coating for food products, enhancing shelf life while maintaining safety .

Biopolymers

In the production of biopolymers, this compound can be integrated into biodegradable plastics or adhesives, contributing to sustainable material development .

Transport Mechanisms

Research has identified that this compound transport within plant cells is facilitated by proton-dependent mechanisms. This understanding is vital for manipulating its biosynthetic pathways for enhanced production in biotechnological applications .

Analytical Techniques

Advanced techniques like matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) have been employed to study the distribution of this compound in plant tissues. This allows researchers to visualize its localization during lignification processes .

Case Studies

作用機序

Coniferin exerts its effects primarily through its role in lignification. The compound is transported to the cell wall, where it is hydrolyzed by β-glucosidase to release coniferyl alcohol. Coniferyl alcohol then undergoes polymerization to form lignin, which provides structural support to the plant cell wall . The transport of this compound is facilitated by ATP-dependent transporters and proton gradients across the cell membrane .

類似化合物との比較

Structural Comparison with Similar Compounds

Monolignol Glucosides

Coniferin shares structural homology with other monolignol glucosides, differing in aromatic ring substitutions:

- Syringin : Contains two methoxy groups (syringyl unit), prevalent in angiosperms, and shows distinct substrate specificity in transport and enzymatic hydrolysis .

- p-Coumaryl alcohol glucoside : Lacks methoxy groups (p-hydroxyphenyl unit), common in grasses and herbaceous plants .

Other Phenylpropanoid Glycosides

Compounds like salidroside (tyrosol glucoside) and arbutin (hydroquinone glucoside) share the glucoside moiety but differ in aglycone structure, reducing their role in lignification .

Functional Comparisons

Transport Mechanisms

This compound and related glucosides are transported via proton-dependent antiporters in tonoplasts and endomembranes. Key findings:

- Shared Transporters : this compound and p-coumaryl alcohol glucoside compete for the same H⁺-gradient-dependent transporter, with this compound acting as a mixed-type inhibitor (Ki = 32–87 µM) .

- syringyl units .

Enzymatic Hydrolysis

- This compound β-glucosidase hydrolyzes this compound and syringin but shows negligible activity toward non-lignin glycosides (e.g., salicin), emphasizing its specificity for monolignol glucosides .

Research Findings and Data Tables

Competitive Inhibition of Transport

| Inhibitor | % Inhibition of p-Glucocoumaryl Alcohol Transport | Reference |

|---|---|---|

| This compound | 65–80% | |

| Syringin | <5% | |

| p-Coumaryl Alcohol | 70% |

Substrate Specificity of β-Glucosidase

| Substrate | Relative Hydrolysis Activity (%) | Reference |

|---|---|---|

| This compound | 100 | |

| Syringin | 85 | |

| Salicin | <5 |

生物活性

Coniferin is a phenolic glycoside primarily found in coniferous trees, particularly within the xylem tissues. This compound plays a significant role in plant biology, particularly in lignification and as a biochemical indicator in various physiological processes. This article delves into the biological activities of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is chemically characterized as a β-D-glucoside of coniferyl alcohol. Its structure can be represented as follows:

This structure contributes to its solubility and transport mechanisms within plant cells.

Biological Functions

1. Role in Lignification

This compound is crucial for lignification, the process that strengthens plant cell walls by depositing lignin. It is stored in vacuoles of differentiating xylem cells and transported to sites where lignification occurs. Studies have shown that this compound uptake is ATP-dependent, indicating an active transport mechanism involving proton gradients .

2. Transport Mechanism

Research indicates that this compound transport occurs via a proton-coupled antiport mechanism, particularly in gymnosperms like hybrid poplar and Japanese cypress. Inhibitors such as bafilomycin A1 significantly reduce this compound uptake, confirming that proton gradients are essential for its transport . The Michaelis-Menten kinetics observed during transport assays suggest a specific affinity for this compound, with an apparent value ranging from 24 to 26 µM .

Case Study 1: this compound Transport in Hybrid Poplar

A study conducted on hybrid poplar demonstrated the ATP-dependent transport of this compound using membrane vesicles prepared from differentiating xylem tissues. The results indicated that less than 4% of the transport activity was attributed to coniferyl alcohol, highlighting the specificity of this compound transport .

| Inhibitor | Effect on this compound Transport |

|---|---|

| Bafilomycin A1 | Strong inhibition |

| Vanadate | No effect |

| NH₄Cl | Strong inhibition |

Case Study 2: Antibacterial Properties

Recent research explored the antibacterial properties of oligomeric compounds derived from this compound. The study found that when this compound was used as a substrate for enzymatic reactions (e.g., with laccase), it produced oligomers with significant antibacterial activity against various pathogens . This suggests potential applications in developing natural preservatives or therapeutic agents.

Summary of Biological Activities

- Lignification : Essential for cell wall integrity.

- Transport Mechanism : Involves ATP-dependent processes and proton gradients.

- Antibacterial Properties : Potential use in pharmaceuticals.

Q & A

Basic Research Questions

Q. What experimental methods are used to characterize the structural properties of coniferin?

this compound’s structure is analyzed using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-resolution techniques like HSQC-NMR. For example, HSQC-NMR can identify glycosidic linkages and aromatic protons, distinguishing natural D-coniferin from synthetic L-coniferin enantiomers . Mass spectrometry, particularly LC-MS, confirms molecular weight (342.34 g/mol) and fragmentation patterns, with HRMS validating the molecular formula (C₁₆H₂₂O₈) . Cryo-TOF-SIMS is employed for spatial distribution analysis in plant tissues, enabling semi-quantitative evaluation of this compound in differentiating xylem .

Q. What is this compound’s role in lignin biosynthesis?

this compound acts as a glucose-conjugated transport form of coniferyl alcohol, a monolignol precursor. It is incorporated into lignin via enzymatic dehydrogenative polymerization. Studies using HRP (horseradish peroxidase) and β-glucosidase show that this compound is directly integrated into lignin polymers or through intermediate transglycosylation products like isothis compound . Its presence in cambial sap and correlation with lignin deposition in xylem sections supports its role as a mobile precursor .

Advanced Research Questions

Q. How does the stereochemistry of this compound’s glucose moiety influence enzymatic hydrolysis and membrane transport?

The D-glucose configuration in natural this compound is critical for substrate specificity. Synthetic L-coniferin (composed of L-glucose) resists hydrolysis by β-glucosidase due to enzyme stereoselectivity, as shown in assays using Almond-derived β-glucosidase . Membrane transport experiments in hybrid poplar xylem reveal that D-coniferin is actively transported, while L-coniferin exhibits negligible permeability, indicating glucose stereochemistry governs transporter recognition .

Q. What methodological approaches resolve contradictions in this compound’s proposed role as a transport form for lignification?

Conflicting data arise from debates about whether free coniferyl alcohol or its glucoside (this compound) is the transported species. To address this, isotopic labeling (e.g., deuterated this compound) and administration experiments track incorporation into lignin. Comparative studies with enantiomers (D- vs. L-coniferin) clarify transport specificity, as L-coniferin’s inability to integrate into lignin (due to enzymatic resistance) confirms D-coniferin’s biological relevance .

Q. How can researchers quantify this compound distribution in plant tissues with high spatial resolution?

Cryo-TOF-SIMS (time-of-flight secondary ion mass spectrometry) on freeze-fixed stem sections enables semi-quantitative mapping of this compound in differentiating xylem. This method detects the m/z 180 ion fragment (characteristic of this compound) and uses region-of-interest (ROI) analysis for relative quantification . Alternatively, LC-MS with UV detection provides absolute quantification, leveraging this compound’s distinct retention time and UV absorption profile .

Q. What experimental designs are optimal for studying this compound’s incorporation into lignin polymers?

In vitro systems using HRP-catalyzed dehydrogenative polymerization simulate lignin formation. Adding β-glucosidase to these systems allows concurrent hydrolysis of this compound to coniferyl alcohol, mimicking in vivo conditions. HSQC-NMR analysis of resulting polymers identifies incorporation pathways, such as direct integration or via quinomethide intermediates . For in planta studies, radiolabeled or deuterated this compound is administered to track lignin deposition through autoradiography or GC-MS .

Q. Data Contradiction Analysis

Q. How to reconcile discrepancies in this compound’s reported membrane transport efficiency across studies?

Variations arise from differences in experimental models (e.g., cell types, membrane isolation protocols). For consistency, use standardized assays with differentiating xylem membranes and controlled pH/osmolarity. Comparative studies with D/L-coniferin enantiomers and inhibitors (e.g., phloridzin for glucose transporters) can isolate transporter-specific effects .

特性

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h2-5,7,12-21H,6,8H2,1H3/b3-2+/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLMUHDGSQZDOW-FAOXUISGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CCO)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Coniferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

531-29-3, 124151-33-3 | |

| Record name | Coniferin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 531-29-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CONIFERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6616XLU2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Coniferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186 °C | |

| Record name | Coniferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。